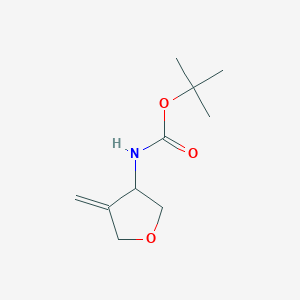

tert-butyl N-(4-methylideneoxolan-3-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(4-methylideneoxolan-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-7-5-13-6-8(7)11-9(12)14-10(2,3)4/h8H,1,5-6H2,2-4H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPDXHSYBYUORBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1COCC1=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(4-methylideneoxolan-3-yl)carbamate typically involves the reaction of tert-butyl chloroformate with an amine precursor under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct . The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of tert-butyl chloroformate, forming the carbamate linkage.

Industrial Production Methods

Industrial production of this compound follows similar principles but is scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of recyclable catalysts and green chemistry principles can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(4-methylideneoxolan-3-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the carbamate to its corresponding amine.

Substitution: The carbamate group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction will produce the corresponding amine .

Scientific Research Applications

Pharmaceutical Applications

Tert-butyl N-(4-methylideneoxolan-3-yl)carbamate has shown potential in pharmaceutical applications, particularly as a synthetic intermediate for drug development.

Case Study: Lacosamide Synthesis

One significant application is its use as a synthetic intermediate for lacosamide, an anticonvulsant medication. The synthesis involves the transformation of this compound into various derivatives that exhibit anticonvulsant properties. The process typically includes:

- Formation of Mixed Acid Anhydrides : Utilizing tert-butyl carbamate derivatives to create mixed acid anhydrides with specific amines.

- Alkylation Reactions : Employing phase-transfer catalysis to facilitate alkylation, leading to the formation of lacosamide derivatives with enhanced bioactivity.

Organic Synthesis Applications

In organic chemistry, this compound serves as a versatile building block for synthesizing various complex molecules.

Applications in Synthesis

- Palladium-Catalyzed Reactions : The compound has been used in palladium-catalyzed reactions to synthesize N-Boc-protected anilines and tetrasubstituted pyrroles. These products are valuable in medicinal chemistry for developing new therapeutic agents.

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Palladium-Catalyzed Synthesis | N-Boc-protected anilines | 85 |

| Alkylation | Tetrasubstituted pyrroles | 90 |

Emerging studies have indicated that derivatives of this compound exhibit biological activities that may be beneficial in treating neurodegenerative diseases.

Case Study: Neuroprotective Effects

Research has demonstrated that certain derivatives possess neuroprotective effects against amyloid-beta toxicity in astrocytes, suggesting potential applications in Alzheimer's disease treatment. The findings indicate:

- Reduction in Oxidative Stress : Compounds derived from this compound showed significant reductions in markers of oxidative stress when tested in vitro.

Mechanism of Action

The mechanism of action of tert-butyl N-(4-methylideneoxolan-3-yl)carbamate involves the formation of a stable carbamate linkage that protects the amine group from unwanted reactions. The tert-butyl group provides steric hindrance, preventing nucleophilic attack on the protected amine. Upon deprotection, the carbamate group is cleaved under acidic conditions, releasing the free amine .

Comparison with Similar Compounds

Similar Compounds

Tert-butyl carbamate: Another carbamate used for amine protection.

Carboxybenzyl (CBz) carbamate: Used for protecting amines, removable by catalytic hydrogenation.

Fluorenylmethoxycarbonyl (FMoc) carbamate: Protects amines, removable under basic conditions

Uniqueness

Tert-butyl N-(4-methylideneoxolan-3-yl)carbamate is unique due to its specific structure, which provides both steric protection and ease of deprotection under mild acidic conditions. This makes it particularly useful in complex synthetic sequences where selective protection and deprotection are crucial .

Biological Activity

Tert-butyl N-(4-methylideneoxolan-3-yl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological mechanisms, and relevant case studies that highlight its therapeutic potential.

1. Chemical Structure and Synthesis

This compound can be synthesized through various chemical pathways, typically involving the reaction of tert-butyl carbamate with 4-methylideneoxolan-3-ol. This process often requires specific catalysts and conditions to achieve optimal yields.

Chemical Formula : C11H19NO3

Molecular Weight : 215.28 g/mol

2. Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Enzyme Inhibition : Compounds in this class may act as inhibitors of key enzymes involved in metabolic pathways.

- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis.

- Anti-inflammatory Properties : They may modulate inflammatory responses, which is crucial in conditions like Alzheimer's disease.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Binding Affinity : The compound may bind to active sites on enzymes or receptors, altering their activity.

- Modulation of Signaling Pathways : It can influence signaling pathways related to inflammation and neurodegeneration.

4.1 Neuroprotective Studies

A study investigated the neuroprotective effects of a structurally similar compound (M4) against amyloid-beta-induced toxicity in astrocytes. M4 demonstrated moderate protective effects by reducing TNF-α levels and free radicals in vitro, although its efficacy in vivo was less pronounced compared to standard treatments like galantamine .

4.2 Anti-inflammatory Activity

In a series of experiments, various carbamate derivatives were evaluated for their anti-inflammatory properties using the carrageenan-induced rat paw edema model. Results indicated significant inhibition rates ranging from 39% to 54% for selected compounds, suggesting potential therapeutic applications in inflammatory diseases .

Table 1: Summary of Biological Activities of this compound Derivatives

6. Conclusion

This compound represents a promising avenue for further research due to its diverse biological activities and potential therapeutic applications. Future studies should focus on elucidating its precise mechanisms of action and exploring its efficacy in clinical settings.

Q & A

Q. Table 1: Key Spectroscopic Data

| Technique | Observed Signal | Interpretation |

|---|---|---|

| H NMR | δ 1.42 (s, 9H) | tert-butyl group |

| C NMR | δ 155.2 (C=O) | Carbamate carbonyl |

| IR | 1695 cm | C=O stretch |

| ESI-MS | [M+H] = 242.2 | Molecular ion confirmation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.